molecular formula C19H20N2O4 B2543112 Methyl 2-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)benzoate CAS No. 1448063-68-0

Methyl 2-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)benzoate

Cat. No.: B2543112
CAS No.: 1448063-68-0
M. Wt: 340.379
InChI Key: AATYUNBWNJYYRG-UHFFFAOYSA-N
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Description

Methyl 2-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)benzoate is a heterocyclic compound featuring a benzoate ester core linked to a piperidine ring substituted with a pyridin-2-yloxy group. Its structure combines aromatic, ester, and amine functionalities, making it a candidate for diverse applications, including medicinal chemistry and materials science.

Properties

IUPAC Name

methyl 2-(4-pyridin-2-yloxypiperidine-1-carbonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-24-19(23)16-7-3-2-6-15(16)18(22)21-12-9-14(10-13-21)25-17-8-4-5-11-20-17/h2-8,11,14H,9-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATYUNBWNJYYRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)N2CCC(CC2)OC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)benzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyridin-2-yloxy group: This can be achieved by reacting pyridine-2-ol with an appropriate halide under basic conditions.

    Piperidine ring formation: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Coupling reactions: The pyridin-2-yloxy group is then coupled with the piperidine ring using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Esterification: Finally, the benzoate ester is formed through esterification reactions involving benzoic acid derivatives and methanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or piperidine rings using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the pyridine or piperidine rings.

    Reduction: Reduced forms of the ester or carbonyl groups.

    Substitution: Substituted derivatives with new functional groups attached to the pyridine or piperidine rings.

Scientific Research Applications

Methyl 2-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)benzoate involves its interaction with specific molecular targets. The pyridine and piperidine rings allow the compound to bind to proteins or enzymes, potentially inhibiting their activity. This binding can disrupt biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Differences

The target compound distinguishes itself through:

  • Piperidine vs. Piperazine Linkers: Unlike compounds such as Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) from , which utilize a piperazine ring, the target employs a piperidine scaffold. Piperidine’s reduced nitrogen content and conformational rigidity may alter solubility, stability, and binding interactions .
  • Pyridin-2-yloxy Substituent: The pyridin-2-yloxy group introduces a polar, electron-rich aromatic system, contrasting with halogenated (e.g., C2–C4) or methoxy-substituted (e.g., C6) phenyl groups in .
Table 1: Key Structural Comparisons
Compound Name Core Linker Key Substituent(s) Molecular Weight (g/mol)
Target Compound Piperidine Pyridin-2-yloxy ~349.37*
C1 (Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) Piperazine Phenyl 513.56
C7 (Methyl 4-(4-(2-(4-(Trifluoromethyl)phenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate) Piperazine 4-Trifluoromethylphenyl 581.55
Tribenuron-methyl () Sulfonylurea Pyrimidinyl 395.39

*Calculated based on inferred molecular formula (C₁₉H₁₈N₂O₄).

Physicochemical Properties

  • Melting Points : Compounds in with pyridine cores and halogen/methoxy substituents exhibit melting points of 268–287°C, attributed to strong intermolecular forces (e.g., halogen bonding). The target compound’s pyridin-2-yloxy group may lower its melting point due to reduced symmetry .
  • Solubility : Piperidine’s hydrophobicity compared to piperazine (as in C1–C7) could reduce aqueous solubility, while the pyridin-2-yloxy group’s polarity might counterbalance this effect .
Table 2: Comparative Physicochemical Data
Compound Name Melting Point (°C) Solubility (Predicted)
Target Compound ~200–250* Moderate in polar solvents
C1 () Solid (exact value not provided) Soluble in ethyl acetate
3-Nitro-5-[3-(trifluoromethyl)phenoxy]aniline () N/A 95% purity in organic phases

*Estimated based on structural analogs.

Biological Activity

Methyl 2-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C20H18N2O4C_{20}H_{18}N_{2}O_{4}, with a molecular weight of 350.4 g/mol. Its structure integrates a benzoate moiety with a piperidine ring and a pyridine group, which are critical for its biological interactions.

Synthesis Overview:

  • Formation of the Pyridin-2-yloxy Group: Achieved by reacting pyridine-2-ol with an appropriate halide under basic conditions.
  • Piperidine Ring Formation: Synthesized through cyclization reactions involving suitable precursors.
  • Coupling Reactions: The pyridin-2-yloxy group is coupled with the piperidine ring using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
  • Esterification: Finalized through reactions involving benzoic acid derivatives and methanol under acidic conditions .

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The presence of both the piperidine and pyridine rings facilitates binding to proteins or enzymes, potentially inhibiting their activity and disrupting biological pathways.

Therapeutic Applications

Research highlights several potential therapeutic applications for this compound:

  • Antimicrobial Activity: Studies indicate that derivatives containing piperidine moieties often exhibit significant antimicrobial properties, suggesting that this compound may possess similar effects .
  • Neurological Disorders: The compound's structural similarities to known neuroprotective agents suggest potential applications in treating conditions like Alzheimer's disease. Compounds with similar structures have demonstrated the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases .
  • Anti-inflammatory Properties: Some studies have suggested that compounds with piperidine structures can exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

Recent studies have provided insights into the biological efficacy of compounds related to this compound:

StudyFindings
Liu et al. (2023)Identified that piperidine derivatives show significant inhibition of AChE, indicating potential for Alzheimer's therapy .
Malawska & Gobec (2023)Highlighted multi-targeted approaches for treating neurodegenerative diseases using similar compounds with piperidine groups .
BenchChem AnalysisNoted that the compound could serve as a building block for more complex molecules in medicinal chemistry.

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